(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one (5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one LY 178002 is a phospholipase A2 inhibitor. LY 178002 also inhibits leukotriene B4 production.
Brand Name: Vulcanchem
CAS No.: 107889-32-7
VCID: VC0533925
InChI: InChI=1S/C18H25NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-9,20H,10H2,1-6H3,(H,19,21)/b14-9-
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2
Molecular Formula: C18H25NO2S
Molecular Weight: 319.5 g/mol

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

CAS No.: 107889-32-7

Cat. No.: VC0533925

Molecular Formula: C18H25NO2S

Molecular Weight: 319.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one - 107889-32-7

Specification

CAS No. 107889-32-7
Molecular Formula C18H25NO2S
Molecular Weight 319.5 g/mol
IUPAC Name (5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H25NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-9,20H,10H2,1-6H3,(H,19,21)/b14-9-
Standard InChI Key BUDGLLLMROWLOB-ZROIWOOFSA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NCS2
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure comprises a thiazolidin-4-one ring (a five-membered heterocycle with sulfur and nitrogen atoms) conjugated to a 3,5-di-tert-butyl-4-hydroxyphenyl group via a methylidene bridge. The Z-configuration at the C5 position is critical for maintaining planar geometry, which optimizes interactions with enzymatic targets . Key structural elements include:

  • Thiazolidinone core: Responsible for electron-deficient properties, facilitating nucleophilic interactions.

  • Phenolic hydroxyl group: Enhances antioxidant activity by scavenging free radicals .

  • tert-Butyl substituents: Improve lipophilicity (logP=4.275\log P = 4.275) and steric shielding, reducing oxidative degradation.

IUPAC Name and Synonyms

  • IUPAC Name: (5Z)-5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one.

  • Synonyms: LY 178002, 5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]thiazolidin-4-one .

Synthesis and Preparation

Synthetic Routes

LY 178002 is synthesized via a one-pot condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one derivatives. Key steps include:

  • Base-catalyzed condensation: Conducted in ethanol or DMF with sodium hydroxide, yielding the intermediate Schiff base.

  • Cyclization: Intramolecular nucleophilic attack forms the thiazolidinone ring, with reaction temperatures between 60–80°C .

  • Purification: Recrystallization from methanol or column chromatography achieves >98% purity .

Table 1: Synthetic Conditions and Yields

Starting MaterialsSolventCatalystTemperature (°C)Yield (%)
3,5-Di-tert-butyl-4-hydroxybenzaldehydeEthanolNaOH7040–45
3-Ethyl-2-thioxo-1,3-thiazolidin-4-oneDMFK₂CO₃8050–55

Physicochemical Properties

Key Parameters

  • Molecular weight: 319.46 g/mol .

  • Density: 1.15 g/cm³ .

  • Boiling point: 489.9°C (predicted) .

  • Solubility: Soluble in DMSO (25 mg/mL), sparingly soluble in water (<1 mg/mL) .

  • pKa: 11.15 (phenolic hydroxyl) .

Biological Activities

Enzyme Inhibition

LY 178002 exhibits multi-target inhibition:

  • 5-Lipoxygenase (5-LOX): IC₅₀ = 0.6 μM, blocking leukotriene B4 (LTB4) synthesis .

  • Phospholipase A2 (PLA2): IC₅₀ = 6.3 μM, reducing arachidonic acid release .

  • Cyclooxygenase (COX): Weak inhibition (IC₅₀ > 10 μM), minimizing gastrointestinal toxicity .

Anti-Inflammatory Effects

In rat adjuvant-induced arthritis models:

  • Dose-dependent suppression: 10 mg/kg (oral) reduced paw edema by 57%; 50 mg/kg achieved 81% inhibition .

  • Bone preservation: Histopathology showed 70% reduction in osteoclast activity .

Table 2: In Vivo Anti-Inflammatory Data

ModelDose (mg/kg)RouteInhibition (%)
Adjuvant arthritis50Oral81
Carrageenan edema25IP65

Pharmacological Applications

Neuroprotection

  • Ischemic stroke: LY 178002 (10 mg/kg, IV) reduced infarct volume by 45% in rat middle cerebral artery occlusion models.

  • Mechanism: Attenuates glutamate excitotoxicity via NMDA receptor modulation.

Antioxidant Activity

  • ROS scavenging: Neutralizes hydroxyl radicals (IC50=2.1μM\text{IC}_{50} = 2.1 \mu\text{M}) and superoxide anions (IC50=4.7μM\text{IC}_{50} = 4.7 \mu\text{M}) .

  • Lipid peroxidation: Inhibits malondialdehyde (MDA) formation by 80% at 10 μM .

Comparative Analysis with Analogues

Structural Analogues

  • LY 256548: N-methyl analogue with reduced PLA2 inhibition (IC₅₀ = 8.2 μM) but improved oral bioavailability (F=75%F = 75\%) .

  • Tazofelone: Lacks tert-butyl groups, showing 10-fold lower 5-LOX affinity .

Table 3: Activity Comparison of Thiazolidinone Derivatives

Compound5-LOX IC₅₀ (μM)PLA2 IC₅₀ (μM)Log P
LY 1780020.66.34.28
LY 2565481.28.23.95
Tazofelone5.815.42.67

Research Findings and Clinical Relevance

Preclinical Studies

  • Pharmacokinetics: Half-life (t1/2t_{1/2}) = 3.2 hours (rats); bioavailability = 42% (oral) .

  • Toxicology: No hepatotoxicity at 100 mg/kg (28-day rat study).

Patent Landscape

  • US Patent 6,432,999: Covers thiazolidinone derivatives for treating inflammatory disorders .

  • WO 2018/210933: Formulations combining LY 178002 with NSAIDs for synergistic effects .

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